2,2-Dimethyl-3-phenylpropanoyl chloride
Description
2,2-Dimethyl-3-phenylpropanoyl chloride is a specialized acyl chloride characterized by a branched aliphatic chain with two methyl groups at the second carbon and a phenyl group at the third carbon (Figure 1).
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
VWAGYUXFQWHESW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride)
- Molecular Formula : C₅H₉ClO
- Molecular Weight : 120.58 g/mol
- Key Features :
Comparison :
The absence of the phenyl group in pivaloyl chloride simplifies its electronic environment but limits applications requiring aromatic conjugation. Its lower molecular weight (120.58 vs. ~208.68 g/mol for the target compound) also affects physical properties like boiling point and solubility.
2-Methyl-2-phenylpropanoyl Chloride
- Molecular Formula : C₁₀H₁₁ClO
- Molecular Weight : 182.65 g/mol
- Key Features :
Comparison: The positional isomerism (phenyl at C2 vs. C3 in the target compound) alters steric and electronic effects.
3-Chloro-2,2-dimethylpropanoyl Chloride
- Molecular Formula : C₅H₈Cl₂O
- Molecular Weight : 163.02 g/mol
- Key Features: Chlorine substituent at C3 introduces electron-withdrawing effects, increasing carbonyl electrophilicity. Synonymous with β-chloropivaloyl chloride, this compound is reactive in halogenation and nucleophilic substitution reactions .
Comparison :
Replacing the phenyl group in the target compound with chlorine significantly alters reactivity. The chlorine atom enhances electrophilicity but eliminates aromatic conjugation, making this derivative more suited for reactions requiring strong electrophiles rather than aromatic stabilization.
Diphenylacetyl Chloride
- Molecular Formula : C₁₄H₁₁ClO
- Molecular Weight : 230.70 g/mol
- Key Features :
Comparison :
The additional phenyl group in diphenylacetyl chloride amplifies steric effects compared to the target compound. This makes it less reactive toward bulky nucleophiles but more stable under acidic conditions.
Data Table: Structural and Reactivity Comparison
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